

An In-depth Technical Guide to (2,4,6-Triisopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4,6-Triisopropylphenyl)boronic acid

Cat. No.: B142132

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CAS Number: 154549-38-9

This technical guide provides a comprehensive overview of **(2,4,6-Triisopropylphenyl)boronic acid**, a sterically hindered organoboron compound crucial for advanced organic synthesis and drug discovery. It is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key chemical and biological processes.

Physicochemical and Structural Data

(2,4,6-Triisopropylphenyl)boronic acid is a white to off-white crystalline powder. The bulky triisopropylphenyl group confers unique solubility, stability, and reactivity to the molecule, making it a valuable reagent in contexts requiring steric control.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **(2,4,6-Triisopropylphenyl)boronic acid**

Property	Value	Reference(s)
CAS Number	154549-38-9	[1]
Molecular Formula	C ₁₅ H ₂₅ BO ₂	[1]
Molecular Weight	248.17 g/mol	[1]
Melting Point	165-172 °C (decomposes)	[1] [3]
Appearance	White to off-white crystalline powder	[1] [2]
Purity	≥ 98% (by HPLC)	[1]
Solubility	Soluble in organic solvents like dichloromethane and ethanol; less soluble in water.	[2]
Storage Conditions	2-8 °C, under an inert atmosphere.	[1]

Table 2: Structural Identifiers

Identifier	Value	Reference(s)
IUPAC Name	[2,4,6-tris(1-methylethyl)phenyl]boronic acid	[4]
Synonyms	2,4,6-Triisopropylbenzeneboronic acid	[1]
InChI	1S/C15H25BO2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11,17-18H,1-6H3	[4]
SMILES	CC(C)c1cc(C(C)C)c(B(O)O)c(c1)C(C)C	[3]

Synthesis and Purification

The synthesis of sterically hindered arylboronic acids like **(2,4,6-Triisopropylphenyl)boronic acid** is most commonly achieved through the reaction of a corresponding organometallic species with a borate ester, followed by hydrolysis.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes a representative synthesis starting from 1-Bromo-2,4,6-triisopropylbenzene.

Step 1: Formation of the Grignard Reagent

- Preparation: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
- Initiation: Add a small crystal of iodine and a few drops of 1-Bromo-2,4,6-triisopropylbenzene dissolved in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Gentle heating may be required to initiate the reaction.
- Addition: Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 1-Bromo-2,4,6-triisopropylbenzene in anhydrous THF dropwise at a rate that maintains a gentle reflux.^[5]
- Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent, 2,4,6-Triisopropylphenylmagnesium bromide.

Step 2: Borylation and Hydrolysis

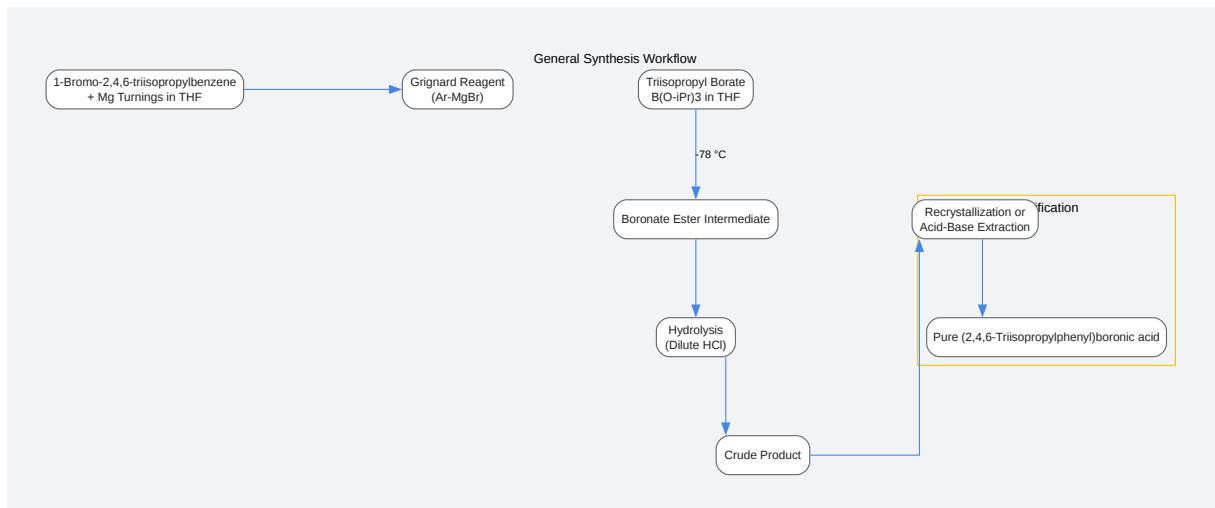
- Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, ensuring the temperature remains below -60 °C. The use of triisopropyl borate is preferred for sterically hindered reagents to minimize side reactions.

- Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid (e.g., 2 M HCl).
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).
- Washing: Combine the organic layers and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure to yield the crude **(2,4,6-Triisopropylphenyl)boronic acid**.

Purification Methodologies

Purification of boronic acids can be challenging due to their tendency to form anhydrides (boroxines) and their amphiphilic nature.

- Recrystallization: This is a common method for purifying solid boronic acids. Solvents such as hot water, ethanol, or a mixture of an organic solvent and a non-solvent (e.g., ethyl acetate/hexane) can be effective.^[5]
- Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaOH). The boronic acid will move to the aqueous layer as its boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.^[6]
- Chromatography: While standard silica gel chromatography can lead to decomposition, it can be successful for some boronic acids, particularly when using a non-polar eluent system or silica gel that has been pre-treated with boric acid.^{[6][7]}



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A flowchart of the synthesis and purification process.

Key Applications in Research and Development

The unique steric and electronic properties of **(2,4,6-Triisopropylphenyl)boronic acid** make it an indispensable tool in several areas of chemical science.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is prominently used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The steric bulk of the triisopropylphenyl group is particularly advantageous when coupling with other sterically demanding partners, a common challenge in the synthesis of complex molecules. This reaction is a cornerstone in the creation of pharmaceuticals, agrochemicals, and advanced materials.[2]

Drug Development and Medicinal Chemistry

Boronic acids are a privileged class of compounds in medicinal chemistry. The boron atom can form reversible covalent bonds with active site residues (like serine) in enzymes, making boronic acid derivatives potent enzyme inhibitors. Bortezomib, a proteasome inhibitor containing a boronic acid moiety, is a successful example of an anticancer drug. The steric hindrance provided by the 2,4,6-triisopropylphenyl group can be used to enhance selectivity and modulate the pharmacokinetic properties of drug candidates.

Other Applications

- Material Science: It serves as a building block for advanced polymers and nanomaterials where its structure can enhance thermal stability and mechanical strength.[1]
- Bioconjugation: The boronic acid functional group can be used to attach molecules to surfaces or other biomolecules, which is vital for diagnostics and targeted drug delivery systems.[1]

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid.

Materials:

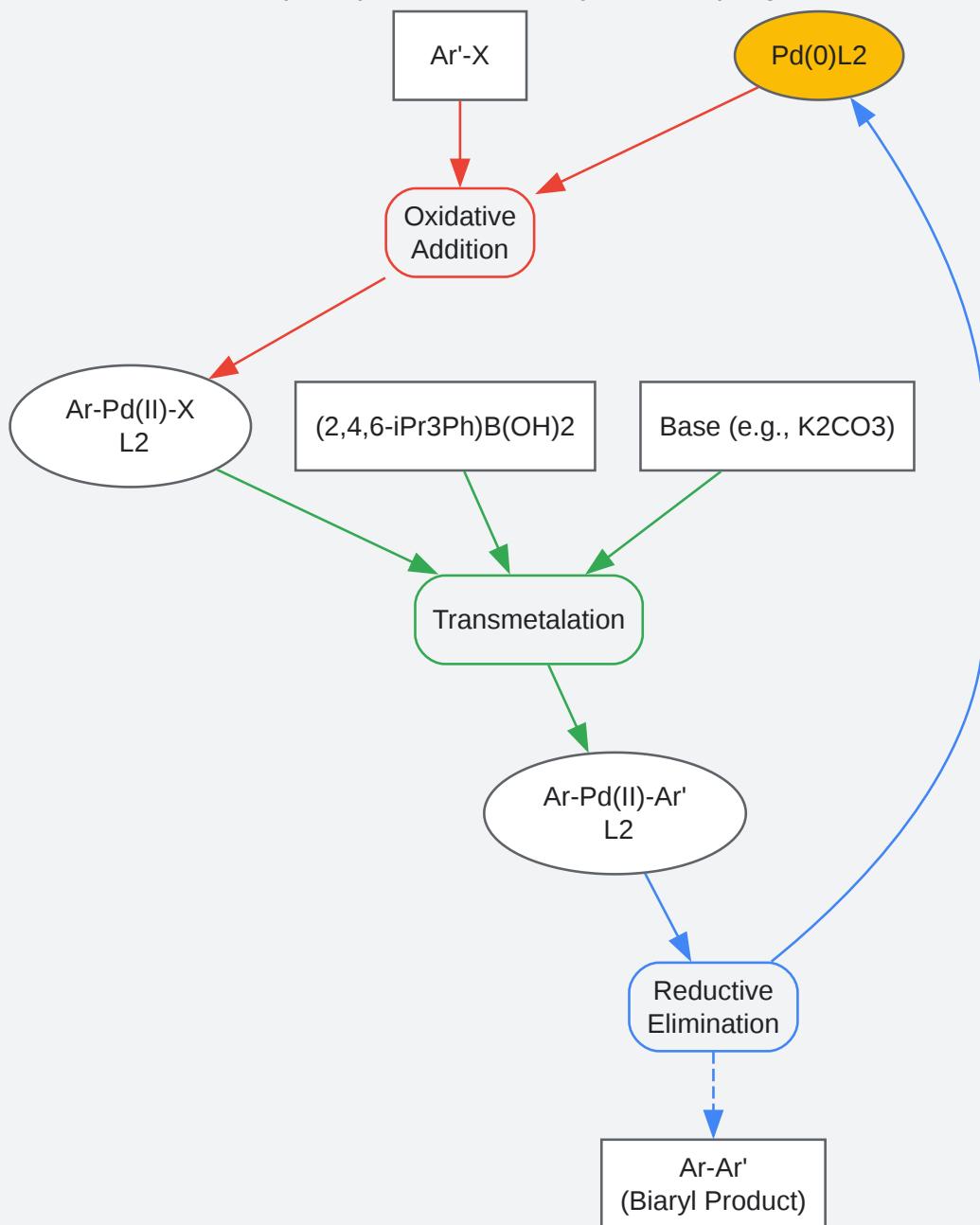
- Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
- **(2,4,6-Triisopropylphenyl)boronic acid** (1.2 - 1.5 equiv)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , K_3PO_4 , 2-3 equiv)

- Degassed Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

- Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, **(2,4,6-Triisopropylphenyl)boronic acid**, palladium catalyst, and base.
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
- Solvent Addition: Add the degassed solvent(s) via syringe.
- Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir the mixture vigorously for the required time (monitored by TLC or LC-MS, typically 4-24 hours).
- Work-up:
 - Cool the reaction to room temperature.
 - Dilute the mixture with an organic solvent like ethyl acetate and water.
 - Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
 - Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

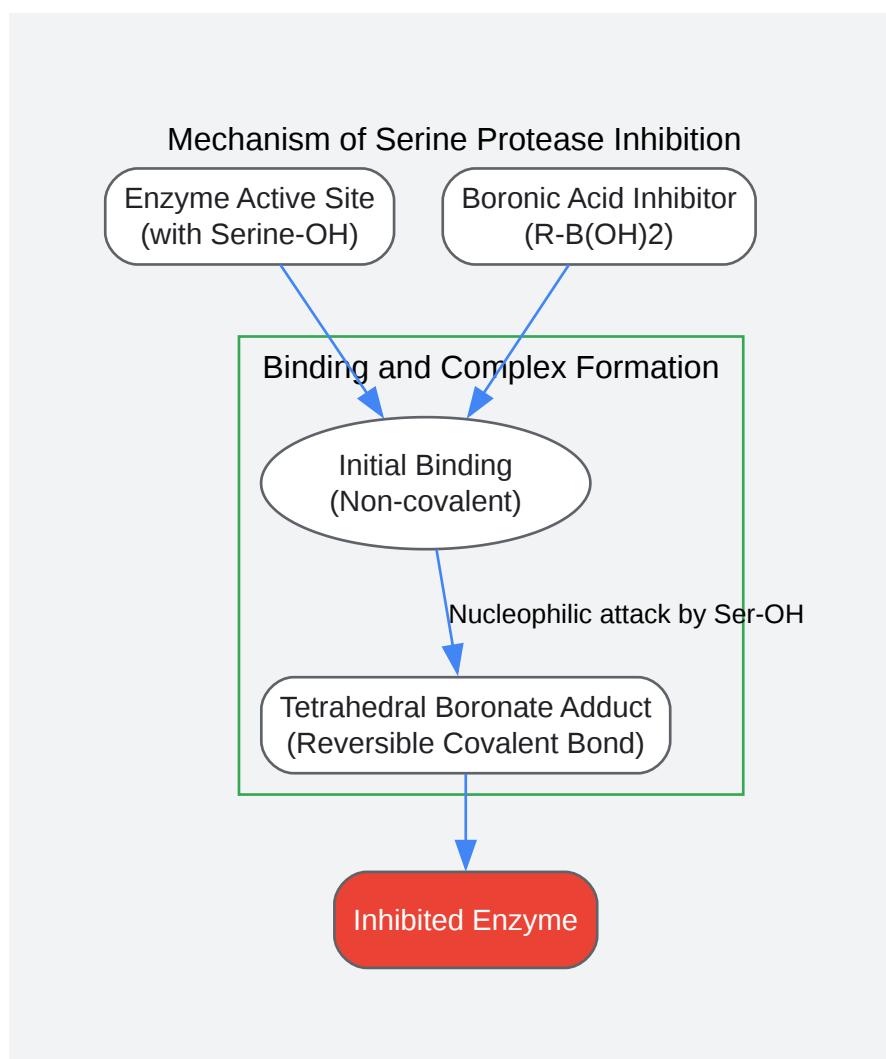
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The catalytic cycle for the Suzuki-Miyaura reaction.

Role in Biological Signaling and Enzyme Inhibition

Boronic acids are recognized as "transition-state analogue" inhibitors for serine proteases. The boron atom is electrophilic and can be attacked by the nucleophilic hydroxyl group of a serine residue in an enzyme's active site. This forms a stable, tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis. This interaction effectively blocks the enzyme's catalytic activity.

The steric bulk of the substituents on the phenyl ring, such as the isopropyl groups in **(2,4,6-Triisopropylphenyl)boronic acid**, plays a critical role in determining the inhibitor's binding affinity and selectivity for the target enzyme over other proteins.



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Boronic acid inhibition of a serine protease.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (2,4,6-Triisopropylphenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142132#2-4-6-triisopropylphenyl-boronic-acid-cas-number-154549-38-9>

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